molecular formula C11H12N2O2S B287839 5,8-Dimethoxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole

5,8-Dimethoxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole

Cat. No. B287839
M. Wt: 236.29 g/mol
InChI Key: LSGXWVTVNWFFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dimethoxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole, also known as DMDB, is a compound with potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects.

Scientific Research Applications

5,8-Dimethoxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole has potential applications in scientific research, particularly in the area of neuroscience. Studies have shown that 5,8-Dimethoxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole can act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This inhibition of VMAT2 can lead to an increase in extracellular levels of these neurotransmitters, which can have interesting effects on behavior and cognition.

Mechanism of Action

5,8-Dimethoxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole acts as a competitive inhibitor of VMAT2, binding to the active site of the transporter and preventing the uptake of monoamines into synaptic vesicles. This leads to an increase in extracellular levels of these neurotransmitters, which can have various effects on behavior and cognition. 5,8-Dimethoxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole has been shown to increase locomotor activity and induce hyperactivity in rodents, suggesting that it may have potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD).
Biochemical and Physiological Effects
In addition to its effects on behavior and cognition, 5,8-Dimethoxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole has been found to have interesting biochemical and physiological effects. Studies have shown that 5,8-Dimethoxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole can increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. 5,8-Dimethoxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5,8-Dimethoxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole in lab experiments is its selectivity for VMAT2, which allows for the specific manipulation of monoamine levels in the brain. However, one limitation is that 5,8-Dimethoxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole can be toxic at high doses, which may limit its use in certain experiments.

Future Directions

For research include its potential as a treatment for ADHD and other psychiatric disorders, its antioxidant properties, and further understanding of its mechanism of action.

Synthesis Methods

5,8-Dimethoxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole can be synthesized using a variety of methods. One such method involves the reaction of 2,3-diaminopyridine with 2,3-dibromothiophene in the presence of a palladium catalyst. Another method involves the reaction of 2,3-diaminopyridine with 2-bromo-1,3-benzothiazole in the presence of a copper catalyst. Both of these methods have been successful in synthesizing 5,8-Dimethoxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole with high yields.

properties

Product Name

5,8-Dimethoxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

5,8-dimethoxy-1,2-dihydro-[1,3]thiazolo[3,2-a]benzimidazole

InChI

InChI=1S/C11H12N2O2S/c1-14-7-3-4-8(15-2)10-9(7)12-11-13(10)5-6-16-11/h3-4H,5-6H2,1-2H3

InChI Key

LSGXWVTVNWFFOI-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)OC)N3CCSC3=N2

Canonical SMILES

COC1=C2C(=C(C=C1)OC)N3CCSC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.